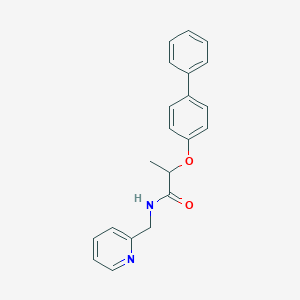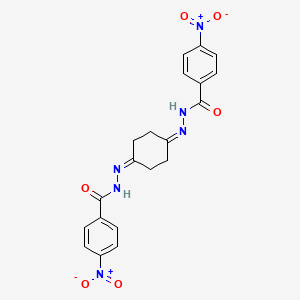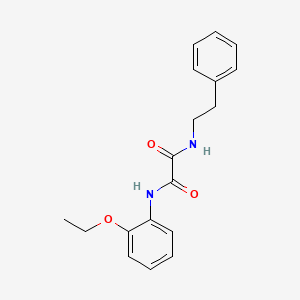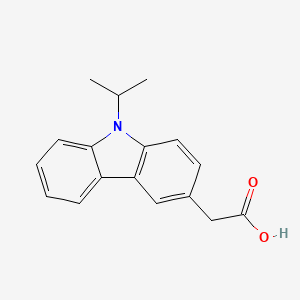![molecular formula C26H27N3O3 B4908826 2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4908826.png)
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine and methoxy groups in its structure enhances its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, followed by a series of condensation and cyclization reactions. For instance, the synthesis might begin with the reaction of 4-methoxybenzaldehyde with morpholine to form 4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This intermediate is then reacted with aniline derivatives and other reagents under controlled conditions to form the final quinazolinone structure .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield 4-formyl-3-(morpholin-4-ylmethyl)phenyl derivatives, while reduction of the quinazolinone ring could produce 2,3-dihydroquinazolin-4(1H)-one derivatives.
Scientific Research Applications
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it might inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The presence of the morpholine group enhances its ability to interact with biological membranes and proteins, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Similar in structure but lacks the quinazolinone ring.
(2E)-3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-acrylic acid: Contains the methoxy and morpholine groups but has a different core structure.
[2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride: Shares the morpholine group but differs in the rest of the structure
Uniqueness
What sets 2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of the quinazolinone core with the methoxy and morpholine substituents. This structure confers specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-31-24-12-11-19(17-20(24)18-28-13-15-32-16-14-28)25-27-23-10-6-5-9-22(23)26(30)29(25)21-7-3-2-4-8-21/h2-12,17,25,27H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVAWLOHHDAECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4908748.png)
![7-chloro-4-[4-(2-furoyl)-1-piperazinyl]quinoline](/img/structure/B4908749.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}ethyl cyanide](/img/structure/B4908750.png)
![2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B4908757.png)
![1-[(3-chlorophenyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B4908761.png)

![2-chloro-N-[[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B4908787.png)


![2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4908805.png)

![4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-phenyl-2-piperazinone](/img/structure/B4908815.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-butoxybenzamide](/img/structure/B4908816.png)
![2-cyano-N-phenyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B4908820.png)
